2'-Carboxy-4-dimethylamino-2-hydroxy-5'-nitrobenzophenone
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, including nitration, acylation, and functional group transformations. For instance, a method involving the acylation of 3-dimethylaminophenol with benzenetricarboxylic anhydride has been reported to yield compounds with similar structural features, illustrating the complexity and precision required in synthetic procedures (Shiina, 2008).
Molecular Structure Analysis
The molecular structure of such compounds is crucial in determining their reactivity and interaction with other molecules. X-ray crystallography and NMR spectroscopy are commonly used techniques for structural analysis. For instance, compounds with similar functional groups have been shown to form hydrogen-bonded dimers, with specific dihedral angles influencing their overall molecular conformation (Jedrzejas et al., 1995).
Chemical Reactions and Properties
The presence of nitro, amino, and carboxy groups significantly impacts the chemical reactivity of these compounds. They can undergo various reactions, including nitrosation, reduction, and nucleophilic substitution. These reactions are crucial for further functionalization or application of the compound in different domains. For example, the electrochemical reduction of nitro compounds in aqueous media has been extensively studied, revealing the stepwise reduction and transformation processes that such compounds undergo (Laviron et al., 1994).
Scientific Research Applications
1. Synthesis and Photophysical Characterization in Organic Light Emitting Diodes
- Researchers investigated the synthesis of organotin compounds derived from Schiff bases for organic light-emitting diodes, revealing potential applications in the field of optoelectronics (García-López et al., 2014).
2. Role in Synthesis of Carboxylic Esters and Lactones
- The compound was used in studies for synthesizing various carboxylic esters and lactones, showcasing its utility in organic synthesis (Shiina et al., 2004).
3. Contributions in Electrochemical Studies
- Electrochemical studies on the reduction of nitro compounds, including structures similar to 2'-Carboxy-4-dimethylamino-2-hydroxy-5'-nitrobenzophenone, provided insights into electrochemical reactions in aqueous media (Laviron et al., 1994).
4. Exploration in Synthesis of DNA Probes
- This compound was part of a study that developed practical synthesis methods for isomerically pure dyes used in DNA probes, contributing to advancements in biotechnology (Kvach et al., 2009).
5. Investigation in Reduction by Bacillus Diaphorase
- The compound was studied for its reductive cleavage into primary arylamines by Bacillus diaphorase, indicating its potential application in enzymatic studies (Yatome et al., 1989).
properties
IUPAC Name |
2-[4-(dimethylamino)-2-hydroxybenzoyl]-4-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c1-17(2)9-3-6-12(14(19)8-9)15(20)13-7-10(18(23)24)4-5-11(13)16(21)22/h3-8,19H,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSFRVNVTUDNLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391120 | |
Record name | 2'-CARBOXY-4-DIMETHYLAMINO-2-HYDROXY-5'NITROBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Carboxy-4-dimethylamino-2-hydroxy-5'-nitrobenzophenone | |
CAS RN |
166442-40-6 | |
Record name | 2-[4-(Dimethylamino)-2-hydroxybenzoyl]-4-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=166442-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-CARBOXY-4-DIMETHYLAMINO-2-HYDROXY-5'NITROBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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